

Technical Support Center: N1-methylpseudouridine (m1Ψ) and mRNA Secondary Structure

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Compound of Interest

Compound Name: 6-Methylpseudouridine

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of N1-methylpseudouridine (m1Ψ) on mRNA secondary structure prediction and its experimental implications.

Frequently Asked Questions (FAQs)

Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in mRNA therapeutics?

A1: N1-methylpseudouridine (m1Ψ) is a modified nucleoside, specifically a methylated derivative of pseudouridine (Ψ).^[1] It is incorporated into synthetic mRNA, such as in the Pfizer-BioNTech and Moderna COVID-19 vaccines, for several key reasons.^{[1][2]} The primary benefits of replacing every uridine (U) with m1Ψ are a significant reduction in the innate immune response to the mRNA molecule and a substantial increase in protein expression.^{[3][4]} This modification helps stabilize the mRNA transcript and enhances its translation efficiency, making it a cornerstone of modern mRNA vaccine and therapeutic technology.^{[5][6]}

Q2: How does m1Ψ incorporation affect the stability of mRNA secondary structures?

A2: The inclusion of m1Ψ generally increases the thermal stability of mRNA secondary structures.^[5] Experimental studies have shown that RNA duplexes containing m1Ψ-A pairs have higher melting temperatures (T_m) compared to those with standard U-A pairs, indicating

greater stability.[7] This stabilizing effect is attributed to enhanced base stacking interactions.[6] [8] Molecular dynamics studies suggest that m1Ψ induces a higher stabilization effect in double-stranded RNA than both uridine and pseudouridine due to these stronger stacking and base-pairing interactions.[6]

Q3: Does the presence of m1Ψ alter the prediction of mRNA secondary structure?

A3: Yes, the presence of m1Ψ significantly impacts mRNA secondary structure and thus its prediction. Standard prediction algorithms are based on thermodynamic parameters for canonical bases (A, U, G, C).[9] Since m1Ψ alters the stability of base pairs, these standard parameters are not accurate for m1Ψ-containing sequences.[9][10] This necessitates the use of updated software and specific nearest-neighbor thermodynamic parameters that account for the modification to achieve accurate predictions.[9]

Q4: What are the main challenges in computationally predicting the secondary structure of m1Ψ-modified mRNA?

A4: The primary challenge is the lack of comprehensive, experimentally derived thermodynamic parameters for m1Ψ.[9] The accuracy of secondary structure prediction, which is crucial for designing RNA therapeutics, depends heavily on these nearest-neighbor (NN) energy parameters.[9][11] Developing these parameters is experimentally intensive. While computational methods to predict these parameters are being developed, they are still an active area of research.[9] Without accurate parameters, algorithms may fail to predict the correct minimum free energy (MFE) structure.[12][13]

Q5: How does N1-methylpseudouridine (m1Ψ) compare to pseudouridine (Ψ) in its effects on mRNA?

A5: Both m1Ψ and Ψ enhance the stability of RNA duplexes compared to uridine.[7] However, m1Ψ generally provides a greater increase in protein expression and a more significant reduction in immunogenicity than Ψ.[4] While Ψ has been shown to sometimes increase amino acid misincorporation during translation, m1Ψ demonstrates high translational fidelity, behaving more like uridine in this regard.[14][15] The N1-methyl group on m1Ψ can also suppress some of the effects on translation rate that are observed with uridine isomerization to Ψ.[3]

Q6: Does the incorporation of m1Ψ into mRNA affect the fidelity of protein translation?

A6: No, studies indicate that m1Ψ does not significantly impact translational fidelity.[\[15\]](#)[\[16\]](#) Research on m1Ψ-containing mRNAs, including those used in COVID-19 vaccines, shows that they produce faithful protein products without a detectable increase in miscoded peptides compared to unmodified mRNA.[\[1\]](#)[\[14\]](#)[\[16\]](#) While very low levels of ribosomal frameshifting can occur on some "slippery sequences," this is not known to limit vaccine effectiveness and can be corrected by using synonymous codons.[\[1\]](#)[\[17\]](#)

Troubleshooting Guide

Issue 1: My secondary structure prediction for an m1Ψ-modified mRNA does not match my experimental data (e.g., from SHAPE-MaP).

- Cause A: Inadequate Prediction Parameters. Standard RNA folding algorithms (e.g., RNAfold, RNAstructure) use nearest-neighbor parameters derived for canonical RNA bases. These do not account for the increased stability conferred by m1Ψ.
- Solution: Utilize software versions that have been specifically updated to handle modified nucleotides, if available.[\[10\]](#) Currently, specific and complete thermodynamic datasets for m1Ψ are still under development.[\[9\]](#) Therefore, computational predictions should be treated as hypotheses. Always prioritize experimental probing data like SHAPE, DMS, or other enzymatic methods to guide and validate your structural models.[\[18\]](#)[\[19\]](#)
- Cause B: Kinetic Folding vs. Thermodynamic Prediction. Prediction algorithms typically calculate the most thermodynamically stable (lowest free energy) structure. However, in vivo, mRNA folding is a dynamic process, and the molecule may adopt alternative, kinetically trapped conformations.
- Solution: Use experimental techniques that can capture the structural ensemble in solution, such as SHAPE-MaP, to understand the different conformations your mRNA may adopt.[\[2\]](#) [\[20\]](#) Compare these experimental results with suboptimal structures predicted by the folding algorithm, not just the single minimum free energy structure.

Issue 2: My m1Ψ-modified mRNA is predicted to be structurally stable, but I observe low protein expression.

- Cause A: Overly Stable Structures in the 5' UTR or near the start codon. Highly stable secondary structures, especially in the 5' untranslated region (UTR) or encompassing the

translation initiation site, can physically impede ribosome scanning and binding, thereby reducing translation initiation.[12] The stabilizing effect of m1Ψ can exacerbate this issue.[2]

- **Solution:** Re-design the 5' UTR or the initial coding sequence using synonymous codons to minimize the stability of local secondary structures (increase the minimum free energy).[12] There are specialized machine learning tools being developed to design optimal 5' UTRs specifically for m1Ψ-modified mRNA.[21]
- **Cause B: Ribosome Pausing.** Although m1Ψ generally enhances overall translation, specific structural elements or sequences, stabilized by the modification, might cause ribosome pausing or slowing during the elongation phase.[7] This can affect the overall rate of protein synthesis.
- **Solution:** Analyze ribosome profiling (Ribo-Seq) data if available to identify potential pause sites. Correlate these sites with regions of high structural stability in your experimentally validated m1Ψ-mRNA structure. Redesign these regions using synonymous codons to reduce local structural stability.[22]

Issue 3: Standard reverse transcriptases stall or introduce errors when used on my m1Ψ-modified mRNA template during experimental analysis (e.g., SHAPE-MaP, cDNA synthesis).

- **Cause:** The N1-methyl group of m1Ψ can interfere with the active site of some reverse transcriptase (RT) enzymes, leading to stalling or misincorporation of nucleotides during cDNA synthesis. While this effect is generally marginal, it can introduce noise into sequencing-based analyses.[15][16]
- **Solution:** Screen different reverse transcriptase enzymes. Some modern RTs are engineered for higher processivity and accuracy on modified templates. Consult literature and manufacturer's notes for enzymes validated for use with m1Ψ-modified RNA. Ensure optimal reaction conditions (e.g., temperature, buffer composition) as recommended for your chosen enzyme to maximize fidelity.

Quantitative Data Summary

The incorporation of N1-methylpseudouridine (m1Ψ) has a quantifiable impact on both the biophysical properties and the functional output of mRNA. The following table summarizes key findings from comparative studies.

Parameter	Unmodified mRNA (U)	Pseudouridine mRNA (Ψ)	N1-methylpseudo uridine mRNA (m1 Ψ)	Reference(s)
Duplex Thermal Stability (T_m)	Baseline	Higher than U	Higher than U and Ψ	[7]
Protein Expression (in vitro/vivo)	Baseline	Increased vs. U	Increased vs. U and Ψ	[4] [14]
Relative Immunogenicity	High	Reduced vs. U	Significantly Reduced vs. U and Ψ	[4]
Translational Fidelity	High	Can increase misincorporation	High (similar to U)	[14] [15]

Experimental Protocols

Protocol: Secondary Structure Analysis of m1 Ψ -Modified mRNA using SHAPE-MaP

Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful technique to probe RNA structure at single-nucleotide resolution. The reactivity of each nucleotide to a SHAPE reagent corresponds to its local structural flexibility.[\[2\]](#)
[\[20\]](#)

Objective: To determine the secondary structure of an in vitro transcribed m1 Ψ -modified mRNA.

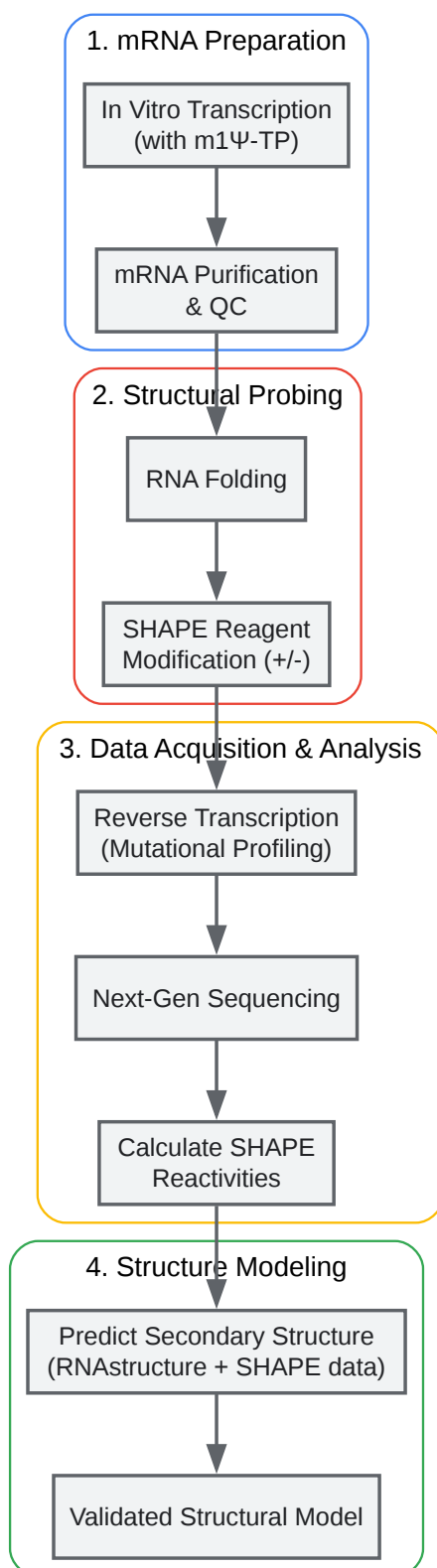
Methodology:

- mRNA Preparation:
 - Synthesize the m1 Ψ -modified mRNA via in vitro transcription (IVT) using a DNA template, T7 RNA polymerase, and a nucleotide mix where UTP is completely replaced by m1 Ψ -TP.

- Purify the resulting mRNA using standard methods (e.g., LiCl precipitation, column purification) to remove enzymes, DNA template, and unincorporated nucleotides.
- Verify the integrity and purity of the mRNA via gel electrophoresis.
- RNA Folding:
 - Denature the purified mRNA by heating to 95°C for 2 minutes.
 - Place the sample on ice immediately for 2 minutes to trap it in an unfolded state.
 - Add a folding buffer (e.g., containing Na-HEPES pH 8.0, NaCl, and MgCl₂) and allow the RNA to fold at 37°C for 15-20 minutes to allow it to adopt its equilibrium conformation.
- SHAPE Reagent Modification:
 - Prepare two identical aliquots of the folded RNA: a (+) probe sample and a (-) probe (control) sample.
 - To the (+) sample, add the SHAPE reagent (e.g., 1M7 or NAI). To the (-) sample, add the solvent for the reagent (e.g., DMSO) as a negative control.
 - Incubate at 37°C for a short period (typically 1-5 minutes) to allow for acylation of flexible nucleotides.
 - Quench the reaction and purify the RNA to remove the SHAPE reagent.
- Reverse Transcription and Mutational Profiling:
 - Anneal a fluorescently labeled or sequence-specific primer to the modified RNA.
 - Perform reverse transcription using a reverse transcriptase engineered to read through modified sites but introduce mutations (mismatches) at the sites of 2'-O-adducts.
 - This step generates a library of cDNAs where the mutation rate at each position is proportional to the SHAPE reactivity of that nucleotide.
- Sequencing and Data Analysis:

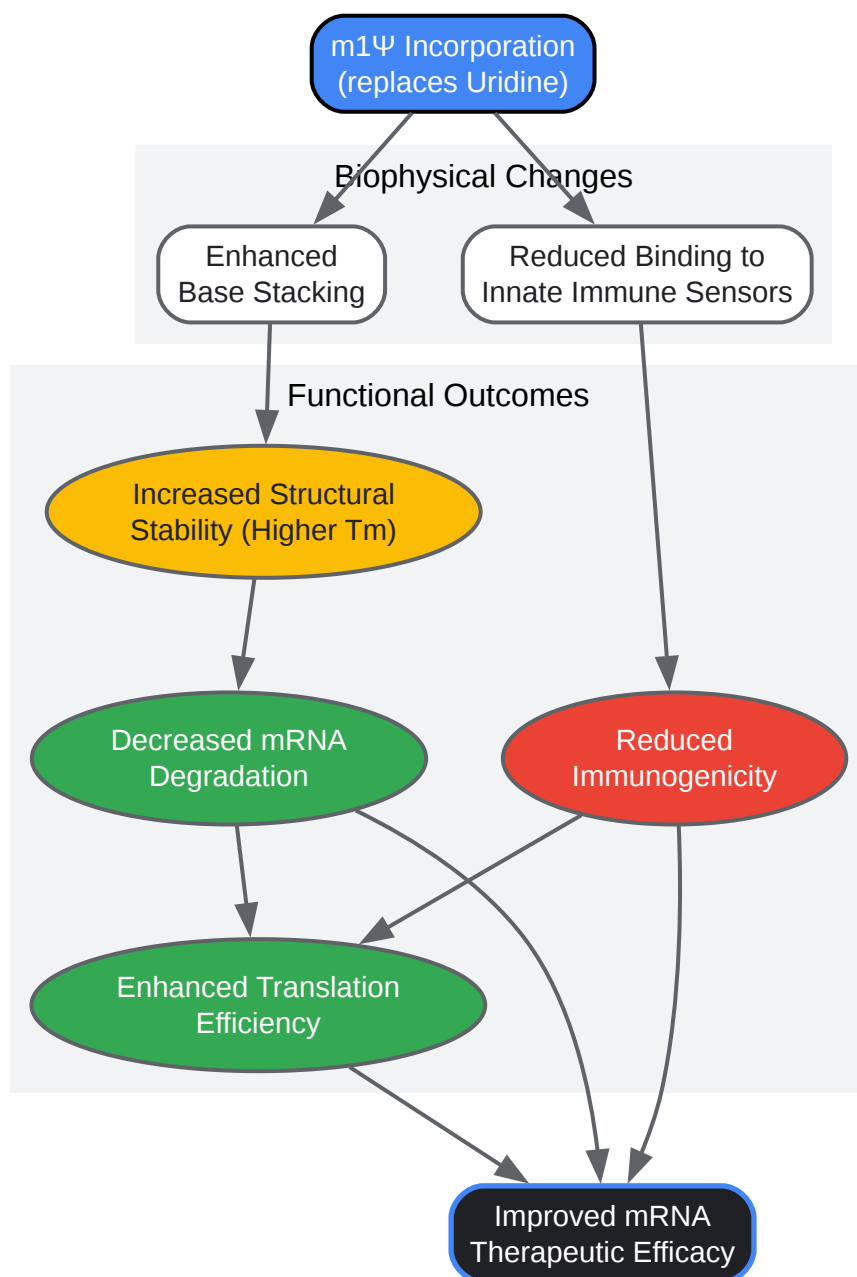
- Sequence the resulting cDNA libraries using next-generation sequencing.
- Align the sequencing reads to the reference mRNA sequence.
- Use specialized software (e.g., ShapeMapper) to calculate the mutation rate at each nucleotide position for both the (+) and (-) probe samples.
- Subtract the background mutation rate from the (-) control to determine the SHAPE reactivity profile for the mRNA.
- Structure Prediction:
 - Use the calculated SHAPE reactivities as pseudo-energy constraints to guide a secondary structure prediction algorithm (e.g., RNAstructure's Fold command).^[19] The reactivity data will penalize structures where highly reactive (flexible) nucleotides are base-paired and favor structures where they are single-stranded, significantly improving prediction accuracy.

Visualizations



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Caption: Workflow for experimental validation of m¹Ψ-mRNA secondary structure using SHAPE-MaP.



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Caption: Impact of m¹Ψ incorporation on mRNA properties and therapeutic efficacy.

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